molecular formula C22H18O3 B12080983 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one

1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one

Katalognummer: B12080983
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: KPEOHUHJHWKEQL-SDNWHVSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one is an organic compound with the molecular formula C22H18O3. This compound is known for its unique structural features, which include a benzyloxy group, a hydroxyphenyl group, and a phenylprop-2-en-1-one moiety. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one typically involves the reaction of 4-benzyloxy-2-hydroxybenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol, followed by purification through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H18O3

Molekulargewicht

330.4 g/mol

IUPAC-Name

(E)-1-(2-hydroxy-4-phenylmethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C22H18O3/c23-21(14-11-17-7-3-1-4-8-17)20-13-12-19(15-22(20)24)25-16-18-9-5-2-6-10-18/h1-15,24H,16H2/b14-11+

InChI-Schlüssel

KPEOHUHJHWKEQL-SDNWHVSQSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)/C=C/C3=CC=CC=C3)O

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C=CC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.